REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[Li]CCCC.[Cl:15][C:16]1[C:17]2[CH:24]=[CH:23][S:22][C:18]=2[N:19]=[CH:20][N:21]=1.Cl[C:26]([O:28][CH3:29])=[O:27].[Cl-].[NH4+]>C1COCC1>[Cl:15][C:16]1[C:17]2[CH:24]=[C:23]([C:26]([O:28][CH3:29])=[O:27])[S:22][C:18]=2[N:19]=[CH:20][N:21]=1 |f:4.5|
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Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)SC=C2
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.14 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The anion was stirred for 10 minutes at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
re-cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction maintained at −78° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
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Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (4×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash-column chromatography (100% DCM)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.256 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |